Xylosucrose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Xylosucrose can be synthesized through enzymatic reactions involving levansucrase or β-D-fructofuranosidase . These enzymes facilitate the transfer of fructofuranosyl units from sucrose to xylose, forming this compound. The reaction conditions typically involve an aqueous medium with controlled pH and temperature to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound may involve the use of bioreactors where the enzymatic reactions can be scaled up. The process includes the preparation of enzyme solutions, mixing with sucrose and xylose substrates, and maintaining optimal conditions for the reaction. The product is then purified using techniques such as chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Xylosucrose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugars, fructose, and xylose.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of corresponding sugar acids.
Reduction: Reducing agents like sodium borohydride can reduce this compound to sugar alcohols.
Major Products Formed: The major products formed from these reactions include fructose, xylose, sugar acids, and sugar alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Xylosucrose has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study carbohydrate chemistry and enzymatic reactions involving sugars.
Biology: this compound serves as a substrate in studies of carbohydrate metabolism and enzyme specificity.
Medicine: Research into prebiotic effects and potential health benefits of this compound is ongoing, particularly its role in promoting beneficial gut microbiota.
Industry: this compound is explored for its use in food and beverage industries as a low-calorie sweetener and functional ingredient.
Mechanism of Action
The mechanism of action of xylosucrose involves its interaction with specific enzymes that catalyze its hydrolysis or transfer reactions. For instance, levansucrase facilitates the transfer of fructofuranosyl units to xylose, forming this compound . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes the catalytic reaction.
Comparison with Similar Compounds
Comparison: Xylosucrose is unique due to its specific structure involving a xylose unit linked to a fructofuranosyl unit. Unlike sucrose, which is a common disaccharide, this compound has potential prebiotic effects and applications in promoting gut health. Lactosucrose, another similar compound, also has prebiotic properties but differs in its sugar composition and linkage.
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYHSZUFKNRFCT-ZHFBNFJVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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